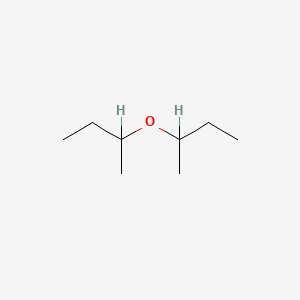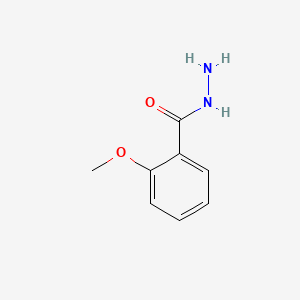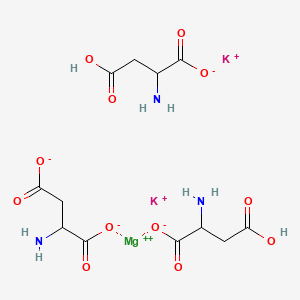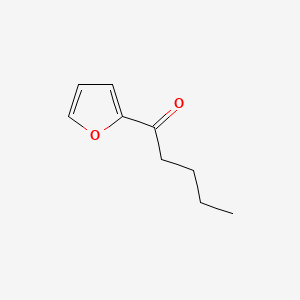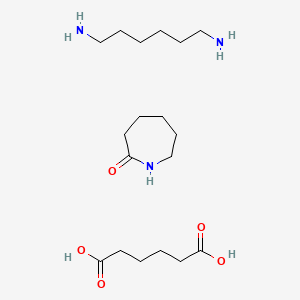
己二酸,与六氢-2H-氮杂环-2-酮和1,6-己二胺的聚合物
概述
描述
Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine is a polymer formed from hexanedioic acid (also known as adipic acid), hexahydro-2H-azepin-2-one (also known as caprolactam), and 1,6-hexanediamine . It is used as a component of multi-layer films intended to contact food .
科学研究应用
不对称聚合物和光学性质
- 不对称聚合物:六氢-2H-氮杂环-2-酮用作单体时,有助于形成不对称聚合物。这些聚合物由于侧链和聚合物主链之间的相互作用而表现出独特构象特性,从而影响其光学性质。此类聚合物,包括类似于尼龙 6 的聚合物,可以通过内酰胺取代基的性质和位置系统地改变其性质 (Overberger 等人,1972).
聚合物的合成和改性
- 高度支化聚合物:己二酸是制备高度支化聚合物的关键成分。这些聚合物通过多组分聚合开发,可以根据具体应用调整其支化度和功能化程度 (邓等人,2014).
- 聚酰胺合成:己二酸与六氢-2H-氮杂环-2-酮和 1,6-己二胺的结合促进了各种聚酰胺的合成。这些聚合物可针对不同的工业应用进行定制,包括塑料、纺织品和薄膜 (彭等人,2018).
聚酰胺中的氢键
- 分子间相互作用:由这些化合物制成的聚酰胺中氢键的程度对于确定其熔点和整体性质至关重要。这种理解对于设计具有所需热学和机械特性的聚合物至关重要 (科尔沙克和弗伦泽,1955).
生物基己二酸的生产
- 可持续的替代品:从可再生油中生产生物基己二酸的研究为石化来源提供了一种可持续的替代品。这种方法对于尼龙制造等行业意义重大,提供了环境效益和成本效益 (比尔兹利和皮卡塔吉奥,2012).
光降解和响应性聚合物
光降解聚合物:已经开发出创新方法来制造可以形成反应性微图案的光降解聚合物。这些聚合物包含允许合成后改性的官能团,并在受控物质释放等领域具有潜在应用 (李等人,2014).
H2O2 响应性聚合物:研究已导致开发出 H2O2 可裂解的聚(酯-酰胺)。这些聚合物在过氧化氢的作用下降解,使其可用于药物递送系统等应用 (崔等人,2017).
作用机制
属性
IUPAC Name |
azepan-2-one;hexane-1,6-diamine;hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.C6H11NO.C6H10O4/c7-5-3-1-2-4-6-8;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYHIGCKINZLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54190-66-8 | |
| Record name | Hexanedioic acid, compd. with 1,6-hexanediamine (1:1), polymer with hexahydro-2H-azepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54190-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nylon 6/66 | |
CAS RN |
24993-04-2 | |
| Record name | Nylon 6/66 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24993-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nylon 6:66 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024993042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



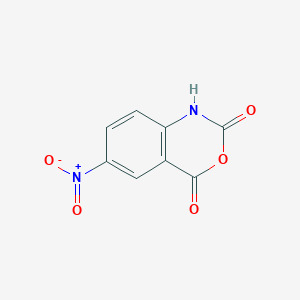
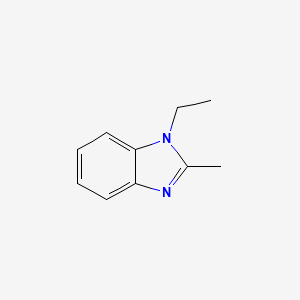
![[2,2'-Bi-1H-indene]-1,1'-dione, 2,2',3,3'-tetrahydro-2,2',3,3,3',3'-hexahydroxy-](/img/structure/B1584599.png)

![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)
